Flotufolastat F-18

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Flotufolastat F-18, sold under the brand name Posluma, is a radioactive diagnostic agent used in positron emission tomography (PET) imaging for prostate cancer. It is an 18F-labeled radiohybrid prostate-specific membrane antigen (PSMA)-targeted imaging agent developed by Blue Earth Diagnostics, a subsidiary of Bracco Imaging . This compound was approved for medical use in the United States in May 2023 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Flotufolastat F-18 is synthesized by labeling a PSMA-targeted ligand with the radioactive isotope fluorine-18. The synthesis involves a series of chemical reactions to incorporate the fluorine-18 isotope into the ligand structure. The specific synthetic routes and reaction conditions are proprietary to the manufacturer and involve advanced radiochemistry techniques .

Industrial Production Methods

Industrial production of this compound involves the use of a cyclotron to produce the fluorine-18 isotope. The isotope is then incorporated into the PSMA-targeted ligand through a series of automated chemical reactions. The production process is designed to ensure high purity and specific activity of the final product, suitable for clinical use in PET imaging .

Analyse Chemischer Reaktionen

Types of Reactions

Flotufolastat F-18 undergoes various chemical reactions during its synthesis and application. These include:

Substitution Reactions: Incorporation of fluorine-18 into the ligand structure.

Complexation Reactions: Formation of stable complexes with PSMA-targeted ligands.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

- Fluorine-18 isotope

- PSMA-targeted ligands

- Solvents and catalysts specific to radiochemistry

The reactions are typically carried out under controlled conditions to ensure the stability and purity of the final product .

Major Products Formed

The major product formed from these reactions is this compound, a highly specific and stable radiopharmaceutical suitable for PET imaging of prostate cancer .

Wissenschaftliche Forschungsanwendungen

Flotufolastat F-18 has several scientific research applications, particularly in the field of medical imaging:

Prostate Cancer Imaging: Used in PET imaging to visualize PSMA-positive lesions in men with prostate cancer, aiding in the diagnosis and management of the disease

Clinical Trials: Used in clinical trials to evaluate the efficacy of new prostate cancer treatments and to monitor disease progression

Radiopharmaceutical Research: Contributes to the development of new radiopharmaceuticals and imaging agents for various types of cancer

Wirkmechanismus

Flotufolastat F-18 binds to the prostate-specific membrane antigen (PSMA) expressed on prostate cancer cells. Once bound, it is internalized into the cells. The fluorine-18 isotope emits positrons, which interact with electrons in the body, producing gamma photons. These photons are detected by PET scanners, creating detailed images of PSMA-positive lesions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piflufolastat F-18: Another 18F-labeled PSMA-targeted imaging agent used in PET imaging for prostate cancer.

Gallium-68 PSMA Ligands: Used for PET imaging but have a shorter half-life compared to fluorine-18

Uniqueness

Flotufolastat F-18 offers several advantages over similar compounds:

Longer Half-Life: Fluorine-18 has a longer half-life compared to gallium-68, allowing for more extended imaging sessions and better logistical handling

Higher Resolution: Provides improved PET image resolution due to lower positron energy and higher positron yield

Faster Clearance: Compared to other diastereoisomers, this compound has faster clearance from blood pool, liver, and kidney, and higher accumulation in tumors

Eigenschaften

| Flotufolastat F-18 binds to the prostate-specific membrane antigen (PSMA) (IC50 = 4.4 nM) expressed on cells, including prostate cancer cells. The fluorine-18 group in flotufolastat F-18 is a ß+ emitting radionuclide that can be detected using positron emission tomography (PET). Since prostate cancer cells overexpress PSMA and flotufolastat F-18 is internalized by cells, this radioactive agent can be used for the diagnostic imaging of prostate cancer patients. Compared to morphologic imaging, such as computerized tomography (CT) scans and magnetic resonance imaging (MRI), the use of PET targeting PSMA is a superior technique for the localization of recurrent disease or primary node (N) staging. | |

CAS-Nummer |

2639294-14-5 |

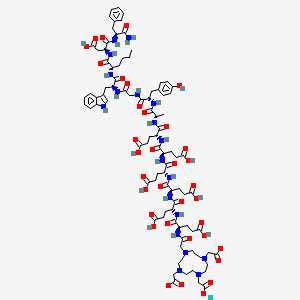

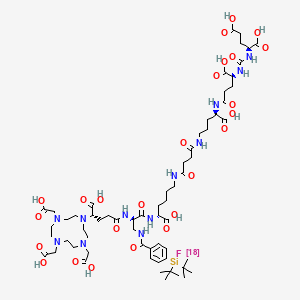

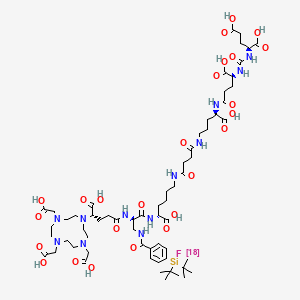

Molekularformel |

C63H99FN12O25Si |

Molekulargewicht |

1470.6 g/mol |

IUPAC-Name |

(2S)-2-[[(1S)-1-carboxy-4-[[(1R)-1-carboxy-4-[[4-[[(5R)-5-carboxy-5-[[(2R)-2-[[(4S)-4-carboxy-4-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]-3-[[4-[ditert-butyl(fluoranyl)silyl]benzoyl]amino]propanoyl]amino]pentyl]amino]-4-oxobutanoyl]amino]butyl]amino]-4-oxobutyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C63H99FN12O25Si/c1-62(2,3)102(64,63(4,5)6)39-14-12-38(13-15-39)54(89)67-34-44(69-49(80)20-18-45(60(99)100)76-32-30-74(36-52(85)86)28-26-73(35-51(83)84)27-29-75(31-33-76)37-53(87)88)55(90)70-41(57(93)94)10-7-8-24-65-46(77)21-22-47(78)66-25-9-11-40(56(91)92)68-48(79)19-16-42(58(95)96)71-61(101)72-43(59(97)98)17-23-50(81)82/h12-15,40-45H,7-11,16-37H2,1-6H3,(H,65,77)(H,66,78)(H,67,89)(H,68,79)(H,69,80)(H,70,90)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H2,71,72,101)/t40-,41-,42+,43+,44-,45+/m1/s1/i64-1 |

InChI-Schlüssel |

QMGJNAVROCDAIW-MQNQVPOESA-N |

Isomerische SMILES |

CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NC[C@H](C(=O)N[C@H](CCCCNC(=O)CCC(=O)NCCC[C@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)(C(C)(C)C)[18F] |

Kanonische SMILES |

CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NCC(C(=O)NC(CCCCNC(=O)CCC(=O)NCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CCC(C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)(C(C)(C)C)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (Z)-2-[(2S,3R,12bR)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B10860764.png)

![4-N-(1H-indazol-6-yl)-2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-5-methylpyrimidine-2,4-diamine](/img/structure/B10860776.png)

![(R)-6-(7-(3-Chloro-4-(trifluoromethyl)phenyl)-2,7-diazaspiro[4.4]nonan-2-yl)-7-methyl-7H-purine](/img/structure/B10860786.png)